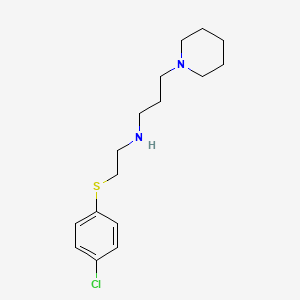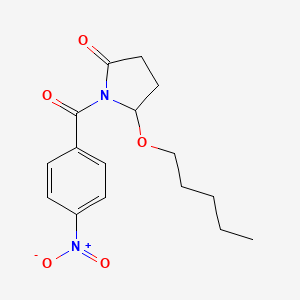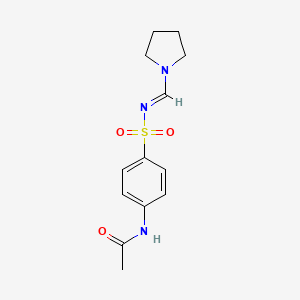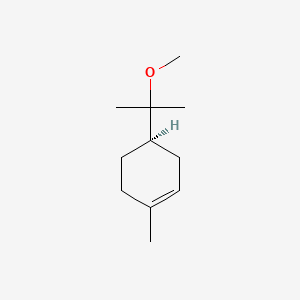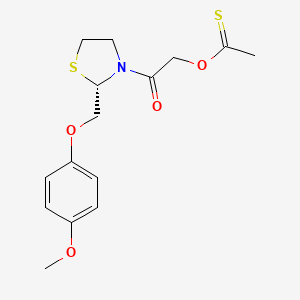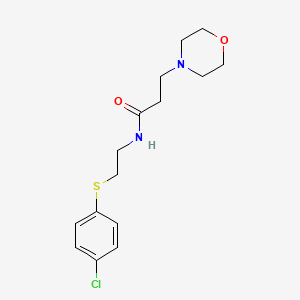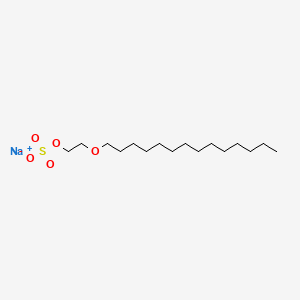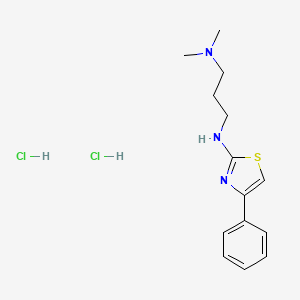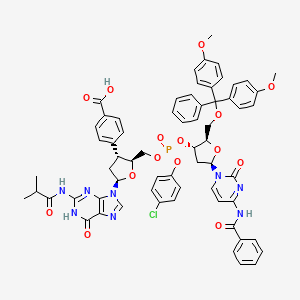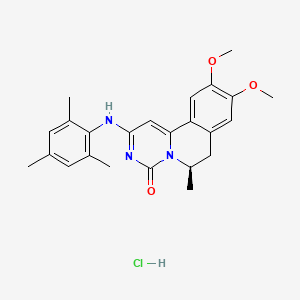
Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙酰胺, N-(4-(((((((5-(2-氯苯基)-1,3,4-噻二唑-2-基)氨基)亚胺甲基)氨基)亚胺甲基)氨基)磺酰基)-2-甲基苯基)-, 单盐酸盐 是一种复杂的有机化合物,其结构独特,包含噻二唑环、氯苯基以及多个胺基和磺酰基。
准备方法
合成路线和反应条件
乙酰胺, N-(4-(((((((5-(2-氯苯基)-1,3,4-噻二唑-2-基)氨基)亚胺甲基)氨基)亚胺甲基)氨基)磺酰基)-2-甲基苯基)-, 单盐酸盐 的合成通常涉及多个步骤。该过程从形成 1,3,4-噻二唑环开始,这通过在特定条件下使适当的前体环化来实现。然后通过取代反应引入氯苯基,随后添加胺基和磺酰基。最后一步是形成单盐酸盐。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产率和纯度进行优化,并仔细控制反应条件,如温度、压力和 pH 值。使用连续流动反应器和自动化系统可以提高效率和可重复性。
化学反应分析
反应类型
乙酰胺, N-(4-(((((((5-(2-氯苯基)-1,3,4-噻二唑-2-基)氨基)亚胺甲基)氨基)亚胺甲基)氨基)磺酰基)-2-甲基苯基)-, 单盐酸盐 可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成相应的亚砜或砜。
还原: 还原反应可以将该化合物转化为胺或其他还原形式。
取代: 氯苯基可以参与亲核取代反应,从而形成不同的衍生物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及用于取代反应的亲核试剂。反应条件,如温度、溶剂和 pH 值,被仔细控制以获得所需的产物。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生亚砜或砜,而还原可以产生胺。
科学研究应用
乙酰胺, N-(4-(((((((5-(2-氯苯基)-1,3,4-噻二唑-2-基)氨基)亚胺甲基)氨基)亚胺甲基)氨基)磺酰基)-2-甲基苯基)-, 单盐酸盐 具有多种科学研究应用:
化学: 它用作有机合成的试剂和更复杂分子的构建模块。
生物学: 该化合物独特的结构使其能够与生物分子相互作用,使其在生物化学研究中很有用。
工业: 用于生产特种化学品和材料。
作用机制
乙酰胺, N-(4-(((((((5-(2-氯苯基)-1,3,4-噻二唑-2-基)氨基)亚胺甲基)氨基)亚胺甲基)氨基)磺酰基)-2-甲基苯基)-, 单盐酸盐 的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性,并导致各种生物学效应。所涉及的确切途径取决于特定的应用和靶标。
相似化合物的比较
类似化合物
乙酰胺, N-(4-氯苯基)-: 是一种更简单的化合物,具有类似的乙酰胺结构,但缺少噻二唑环和额外的官能团。
乙酰胺, N-[4-[(4-氨基苯基)磺酰基]苯基]-: 包含磺酰基和氨基苯基,但在总体结构和复杂性方面有所不同。
独特性
乙酰胺, N-(4-(((((((5-(2-氯苯基)-1,3,4-噻二唑-2-基)氨基)亚胺甲基)氨基)亚胺甲基)氨基)磺酰基)-2-甲基苯基)-, 单盐酸盐 的独特性在于其复杂的结构,其中包含多个官能团和噻二唑环。这种复杂性允许多种相互作用和应用,而更简单的化合物可能无法实现。
属性
CAS 编号 |
109193-32-0 |
|---|---|
分子式 |
C19H20Cl2N8O3S2 |
分子量 |
543.5 g/mol |
IUPAC 名称 |
N-[4-[(E)-[2-[(E)-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H19ClN8O3S2.ClH/c1-12-9-14(7-8-17(12)25-13(2)29)33(30,31)24-11-22-21-10-23-27-19-28-26-18(32-19)15-5-3-4-6-16(15)20;/h3-11H,1-2H3,(H,21,23)(H,22,24)(H,25,29)(H,27,28);1H |
InChI 键 |
OFGVEFZXTNWZCK-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)/N=C/NN/C=N/NC2=NN=C(S2)C3=CC=CC=C3Cl)NC(=O)C.Cl |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)C3=CC=CC=C3Cl)NC(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


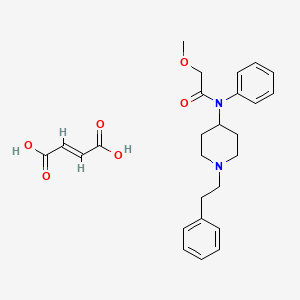
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
